molecular formula C15H18N2O2 B587340 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 CAS No. 1794786-87-0

2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4

Cat. No. B587340
CAS RN: 1794786-87-0
M. Wt: 262.345
InChI Key: VKDSMMBXTFFSQZ-YQUBHJMPSA-N
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Description

The compound “2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4” (CAS# 1794786-87-0) is a useful compound in organic synthesis . It is a beige solid and is soluble in dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol .


Molecular Structure Analysis

The molecular formula of this compound is C15H14D4N2O2, and it has a molecular weight of 262.34 . The structure includes a pyridine ring attached to a benzyl ether group and a deuterated ethanolamine group .


Physical And Chemical Properties Analysis

This compound is a beige solid . It is soluble in dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Its use in organic synthesis suggests it could be a precursor or intermediate in the synthesis of other compounds .

Future Directions

The future directions of this compound largely depend on its applications in organic synthesis and potential uses in research and industry. As a stable isotope-labeled compound, it could be used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry . Further studies and applications could explore these areas.

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(9-10-18)15-8-7-14(11-16-15)19-12-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDSMMBXTFFSQZ-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C)C1=NC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4

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